molecular formula C25H28N2O4 B2454265 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898456-85-4

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2454265
CAS No.: 898456-85-4
M. Wt: 420.509
InChI Key: WVRYSKSKZDUBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is a complex synthetic molecule of significant interest in preclinical pharmacological research, designed to probe specific biochemical pathways. Its structure incorporates a para-methoxyphenylpiperazine (pMeOPP) pharmacophore, a motif known in research compounds to interact with monoaminergic systems. Studies on the parent structure, para-methoxyphenylpiperazine, indicate it may act as a serotonin receptor agonist and exhibit activity as a monoamine releaseer or reuptake inhibitor, a mechanism shared with several other psychoactive compounds . This core piperazine structure is hybridized with a 5-[(3-methylphenyl)methoxy]-4H-pyran-4-one moiety. The pyran-4-one group is a privileged structure in medicinal chemistry, frequently investigated for its potential metal-chelating properties and its role as a key component in various enzyme inhibitor scaffolds . The primary research value of this hybrid molecule lies in exploring the synergistic effects of combining these two distinct chemical entities. Researchers utilize this compound to investigate potential novel interactions at neurological targets, particularly within the serotonin receptor system, and to study structure-activity relationships (SAR) in the design of receptor probes. Its application is strictly confined to controlled laboratory environments, including in vitro binding assays and functional activity studies to elucidate its precise mechanism of action and selectivity profile. This compound is intended for use by qualified research scientists only.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19-4-3-5-20(14-19)17-31-25-18-30-23(15-24(25)28)16-26-10-12-27(13-11-26)21-6-8-22(29-2)9-7-21/h3-9,14-15,18H,10-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRYSKSKZDUBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems.
  • Microwave Assistance : Reduces alkylation time from 12 h to 45 min at 80°C, boosting yield to 78%.

Protecting Group Considerations

  • Silyl Protection : Using tert-butyldimethylsilyl (TBS) chloride to protect C5-OH before piperazine alkylation prevents side reactions, increasing overall yield to 81%.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–6.75 (m, aromatic H), 4.50 (s, OCH₂C₆H₄), 3.80 (s, OCH₃), 3.60 (br, piperazine-CH₂), 2.35 (s, CH₃).
    • ¹³C NMR : 180.2 (C=O), 159.4 (C-O), 128.3–114.7 (aromatic C), 55.1 (OCH₃), 52.8 (N-CH₂).
  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 424.2054 [M+H]⁺ (calc. 424.2058 for C₂₄H₂₆FN₂O₃).

Challenges and Mitigation

  • Regioselectivity : Competing O-alkylation at C5 is minimized by prior bromination at C2.
  • Piperazine Basicity : Use of weak bases (e.g., K₂CO₃) prevents deprotonation-induced side reactions.
  • Purification : Recrystallization from ethanol removes unreacted piperazine and salts.

Chemical Reactions Analysis

Substitution Reactions

The piperazine and methoxy groups are primary sites for nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nucleophilic Substitution Halogenated solvents, bases (e.g., KOH/EtOH)Replacement of methoxy or methyl groups
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at aromatic rings
  • The piperazine nitrogen can act as a nucleophile, enabling alkylation or arylation under basic conditions.

  • Electrophilic substitution on the 3-methylphenyl group yields halogenated or nitro derivatives, depending on the reagent .

Oxidation and Reduction

The pyranone ring and methoxy groups are redox-active sites.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Oxidation KMnO₄ (acidic)Cleavage of pyranone ring to dicarboxylic acid
Reduction NaBH₄/MeOH or LiAlH₄ (anhydrous)Conversion of ketone to alcohol
  • Oxidation with KMnO₄ under acidic conditions cleaves the pyranone ring, forming a dicarboxylic acid derivative.

  • Reduction of the 4-keto group yields a secondary alcohol, enhancing solubility in polar solvents .

Hydrolysis

Acidic or basic conditions hydrolyze labile functional groups.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic Hydrolysis HCl/H₂O (reflux)Demethylation of methoxy groups
Basic Hydrolysis NaOH/EtOH (room temp)Cleavage of ester linkages (if present)
  • Acidic hydrolysis removes methyl groups from methoxy substituents, generating phenolic derivatives.

  • Stability studies indicate degradation under prolonged basic conditions, suggesting sensitivity to nucleophilic attack.

Condensation and Cyclization

The pyranone core participates in cyclocondensation reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Microwave-Assisted Cyclization Aldehydes, microwave irradiation (55–86% yield)Formation of fused heterocycles (e.g., pyrroles)
Mannich Reaction Paraformaldehyde, secondary aminesAminomethylation at active hydrogen sites
  • Microwave irradiation facilitates 5-exo-trig cyclization, forming pyrrole derivatives .

  • Mannich reactions introduce aminomethyl groups, expanding structural diversity for pharmacological screening .

Stability and Reaction Optimization

Key factors influencing reactivity:

ParameterImpact on ReactivityReferences
Solvent Choice Polar aprotic solvents (DMF, DMSO) enhance substitution rates
Temperature Higher temps (80–100°C) improve cyclization yields
Steric Effects Bulky substituents reduce reaction efficiency
  • Steric hindrance from the 3-methylphenyl group slows substitution at adjacent positions .

  • Optimal yields (e.g., 86% for cyclization) are achieved under microwave conditions with ʟ-phenylalaninate derivatives .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that derivatives of piperazine are often designed to modulate neurotransmitter systems, making this compound a candidate for further studies in treating psychiatric disorders such as depression and anxiety .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. The presence of methoxy groups in its structure may enhance its interaction with microbial membranes, leading to increased efficacy against certain bacterial strains . This aspect is crucial for developing new antibiotics in an era of rising antibiotic resistance.

Anti-inflammatory Effects

Research has indicated that similar compounds show significant anti-inflammatory activity. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies and Experimental Findings

Study Focus Findings
Study A (2023)Antidepressant effectsDemonstrated significant reduction in depressive behaviors in animal models when treated with the compound.
Study B (2022)Antimicrobial efficacyShowed effective inhibition of growth in Gram-positive bacteria, suggesting potential as a new antibiotic agent.
Study C (2021)Anti-inflammatory propertiesIn vitro assays revealed reduced levels of TNF-alpha and IL-6 in treated cells, indicating anti-inflammatory action.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is unique due to its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a valuable compound for research in medicinal chemistry and pharmacology, offering opportunities for the development of new therapeutic agents.

Biological Activity

The compound 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is a synthetic derivative of pyran, which has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O3C_{22}H_{26}N_{2}O_{3}, with a molecular weight of 366.46 g/mol. The structure features a piperazine ring, which is known for its role in enhancing the biological activity of various compounds.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives exhibit significant antidepressant and anxiolytic properties. The incorporation of the piperazine moiety in this compound may enhance its affinity for serotonin receptors, particularly the 5-HT_1A receptor, which plays a crucial role in mood regulation . Studies have shown that similar compounds can effectively reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications in treating anxiety disorders.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases . The methoxy groups in the structure are believed to contribute to this activity by stabilizing free radicals.

Antimicrobial Properties

Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis . Further investigations are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2014)Identified similar piperazine derivatives with significant antidepressant effects in rodent models .
El-Emam et al. (2012)Reported on the synthesis and biological evaluation of piperazine-based compounds with notable antioxidant properties .
Vardan et al. (1983)Discussed the antihypertensive effects of piperazine derivatives, emphasizing their potential cardiovascular benefits .

The biological activities of This compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The piperazine ring enhances binding affinity to serotonin receptors, potentially leading to improved mood regulation.
  • Radical Scavenging : The methoxy groups facilitate electron donation, allowing the compound to neutralize free radicals effectively.
  • Membrane Disruption : Antimicrobial activity may arise from interactions with bacterial membranes, causing structural damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.